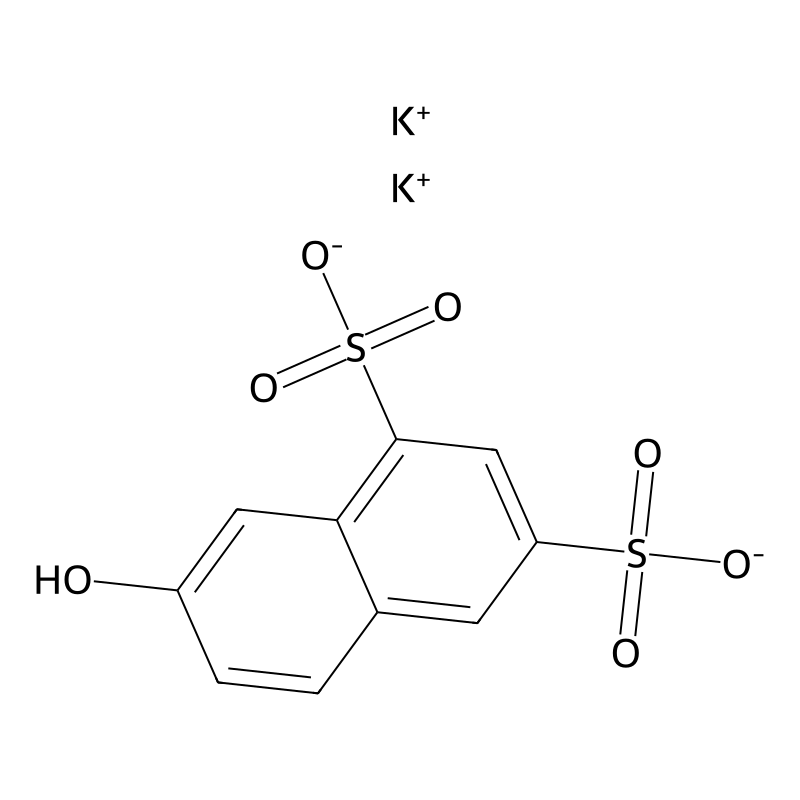

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry:

- Complexation studies: Dipotassium 7-hydroxynaphthalene-1,3-disulfonate acts as a chelating agent, forming complexes with metal ions. Studying these complexes helps researchers understand the binding properties and selectivity of the compound towards specific metals []. This information is valuable in various fields, including environmental monitoring, separation science, and development of new catalysts.

Material Science:

- Synthesis of functional materials: Dipotassium 7-hydroxynaphthalene-1,3-disulfonate can be used as a precursor or dopant in the synthesis of various functional materials. For instance, it can be incorporated into conducting polymers to improve their electrical properties []. Additionally, it can be used in the preparation of luminescent materials for potential applications in light-emitting devices and sensors [].

Biological Sciences:

Enzyme inhibition studies

Dipotassium 7-hydroxynaphthalene-1,3-disulfonate has been investigated for its potential to inhibit certain enzymes. Studies suggest that it might have inhibitory effects on enzymes involved in specific metabolic pathways, making it a candidate for further research in drug discovery [].

Cellular studies

The compound has also been used in cell culture experiments to study its effects on cell viability and proliferation. Researchers are exploring its potential applications in understanding and manipulating cellular processes [].

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is an organic compound with the chemical formula C10H6K2O7S2 and a CAS number of 842-18-2. It appears as a white to gray-yellow powder and is classified as a dipotassium salt of 7-hydroxy-1,3-naphthalenedisulfonic acid. This compound is notable for its solubility in water and its utility in various industrial applications, particularly in the dyeing industry as an acid dye intermediate and as a potential food pigment .

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate can be synthesized through various methods, typically involving the sulfonation of naphthalene derivatives. The general steps include:

- Starting Material: Naphthalene or a substituted naphthalene compound.

- Sulfonation: Reacting the naphthalene compound with sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups.

- Hydroxylation: Introducing a hydroxyl group at the 7-position through hydroxylation reactions.

- Neutralization: Converting the resulting sulfonic acid into its dipotassium salt form by reacting it with potassium hydroxide or potassium carbonate.

This synthesis pathway allows for the incorporation of specific functional groups that enhance the compound's utility .

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate has several applications:

- Dye Industry: Used as an acid dye intermediate, facilitating the production of various dyes.

- Food Industry: Potentially utilized as an edible pigment due to its color properties.

- Biological Research: Investigated for its role in inhibiting specific enzymatic activities related to reproduction .

Research indicates that dipotassium 7-hydroxynaphthalene-1,3-disulphonate interacts with basic proteins, which may have implications for its use in biological studies and therapeutic applications. The inhibition of spermatocyte meiosis suggests that it could be a useful tool in studying reproductive processes and could lead to developments in fertility treatments .

Several compounds share structural or functional similarities with dipotassium 7-hydroxynaphthalene-1,3-disulphonate. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Sodium 7-hydroxy-1,3-naphthalenedisulfonate | C10H8Na2O7S2 | Sodium salt variant; similar applications. |

| Potassium 1-naphthalenesulfonate | C10H9KNaO3S | Used primarily as a surfactant; different structure. |

| Dipotassium 1-naphthalenesulfonate | C10H8K2O3S | Similar sulfonate properties; different position of sulfonic group. |

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is unique due to its specific hydroxyl and disulfonate functional groups that provide distinct chemical reactivity and biological activity not found in other similar compounds .

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 41 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

842-18-2